3-Bromo-2-chloro-5-fluorobenzaldehyde
Overview
Description
3-Bromo-2-chloro-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.
Mechanism of Action
Mode of Action
The mode of action of 3-Bromo-2-chloro-5-fluorobenzaldehyde is primarily through its reactivity with other compounds. The halogen atoms (bromine, chlorine, and fluorine) and the aldehyde group in the molecule can participate in various chemical reactions. For instance, the bromine atom can undergo a Suzuki coupling reaction under palladium catalysis with organoboronic acids . The compound can also undergo nucleophilic addition reactions with common nucleophiles such as formate and organolithium reagents to yield corresponding benzyl alcohol derivatives .
Biochemical Pathways
As an intermediate in organic syntheses, it can be used to synthesize a variety of complex organic molecules, potentially affecting multiple biochemical pathways depending on the final product .
Result of Action
As an intermediate in organic syntheses, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals . Its stability can be influenced by light, as it is light-sensitive . These factors can potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-2-chloro-5-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s halogen atoms and aldehyde group make it reactive towards nucleophilic attack, allowing it to participate in various chemical reactions. For instance, the bromine atom can undergo nucleophilic substitution reactions, while the aldehyde group can form Schiff bases with amino groups in proteins. These interactions can lead to the modification of enzyme activity and protein function. Additionally, this compound can act as an electrophile in reactions with nucleophilic biomolecules, potentially altering their structure and activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent binding. For example, the aldehyde group can react with cysteine residues in proteins, leading to changes in protein conformation and function. This can impact various cellular processes, including gene expression and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic biomolecules, such as proteins and nucleic acids. The aldehyde group of this compound can form Schiff bases with amino groups in proteins, leading to the modification of protein structure and function. Additionally, the halogen atoms can participate in halogen bonding interactions with biomolecules, further influencing their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under inert atmosphere and low temperatures, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild oxidative stress and transient changes in cellular signaling pathways. At higher doses, this compound can cause significant toxicity, including cell death and tissue damage. Studies in animal models have identified threshold doses beyond which the compound’s adverse effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with biomolecules. These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioactivity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. These localizations can impact the compound’s activity and function, as well as its interactions with other biomolecules. For example, the presence of this compound in the mitochondria can affect mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-chloro-5-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-5-fluorobenzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: 3-Bromo-2-chloro-5-fluorobenzoic acid.
Reduction Products: 3-Bromo-2-chloro-5-fluorobenzyl alcohol.
Scientific Research Applications
3-Bromo-2-chloro-5-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as molecular receptors and crystal engineering components.
Biological Studies: It is utilized in the synthesis of bioactive molecules for studying biological pathways and mechanisms.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chloro-3-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
- 3-Bromo-5-chloro-2-fluorobenzaldehyde
- 2-Bromo-4-chloro-5-fluorobenzaldehyde
Uniqueness
3-Bromo-2-chloro-5-fluorobenzaldehyde is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBOBDPFXOLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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